Methyl 2-benzyloxy-4-bromobenzoate
CAS No.: 1228095-06-4
Cat. No.: VC0167261
Molecular Formula: C15H13BrO3
Molecular Weight: 321.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228095-06-4 |
|---|---|
| Molecular Formula | C15H13BrO3 |
| Molecular Weight | 321.17 |
| IUPAC Name | methyl 4-bromo-2-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
| Standard InChI Key | SNTOIDUPMITSEP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Introduction
Methyl 2-benzyloxy-4-bromobenzoate is an organic compound with the molecular formula . It is a brominated benzoate derivative, characterized by a benzyloxy group and a bromine atom attached to a benzene ring. This compound is used as an intermediate in chemical synthesis, particularly in the preparation of bioactive molecules and pharmaceutical agents.
Synthesis of Methyl 2-Benzyloxy-4-Bromobenzoate
The synthesis of methyl 2-benzyloxy-4-bromobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. A common pathway includes:
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Bromination: The introduction of a bromine atom into the aromatic ring using reagents such as N-bromosuccinimide (NBS).
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Esterification: Formation of the methyl benzoate ester group.
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Benzyloxy Substitution: Protection or substitution of hydroxyl groups with benzyl bromide to form the benzyloxy group.
The reaction conditions, such as solvent choice and temperature, are optimized to achieve high yields and purity .
Applications in Chemical Synthesis
Methyl 2-benzyloxy-4-bromobenzoate serves as an intermediate in the synthesis of various bioactive compounds. Its brominated structure makes it amenable to Suzuki–Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in complex organic molecules . These reactions enable the creation of derivatives that may have pharmaceutical or agrochemical applications.
Potential Biological Significance
Although specific biological activities of methyl 2-benzyloxy-4-bromobenzoate are not extensively documented, its structural analogs have been explored for antimicrobial, anticancer, and antifungal properties. Brominated aromatic compounds often exhibit enhanced reactivity and potential bioactivity due to their ability to interact with biological targets through halogen bonding .
Research Findings on Related Compounds
Studies on structurally related compounds have shown promising results:
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Brominated benzoates have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria.
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Derivatives synthesized via Suzuki–Miyaura coupling have demonstrated anticancer activity, particularly against colorectal carcinoma cell lines .
Limitations and Future Research Directions
While methyl 2-benzyloxy-4-bromobenzoate holds promise as a synthetic intermediate, further research is needed to:
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Explore its direct biological activity.
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Develop more efficient synthetic routes for large-scale production.
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Investigate its environmental impact and safety profile.
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